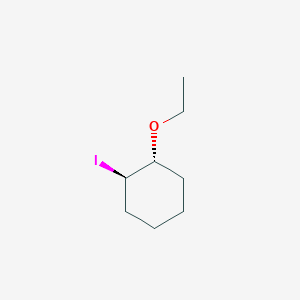![molecular formula C18H22N2 B14505183 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline CAS No. 63302-40-9](/img/structure/B14505183.png)
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of an amino group attached to a phenyl ring, along with a substituted alkylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with aniline in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler analog with a single amino group attached to a phenyl ring.
N-Phenylaniline: Similar structure but lacks the substituted alkylidene group.
4-Methylpentan-2-one: A precursor in the synthesis of the compound.
Uniqueness
4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline is unique due to the presence of both an imine and a phenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63302-40-9 |
|---|---|
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4-(4-methylpentan-2-ylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C18H22N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14,20H,13H2,1-3H3 |
Clé InChI |
QJHCXGTXFSXOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=NC1=CC=C(C=C1)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


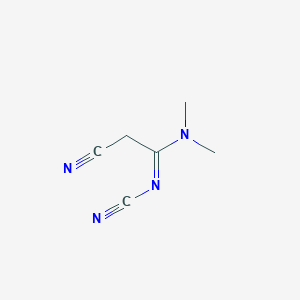
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
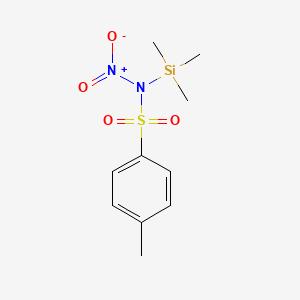
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
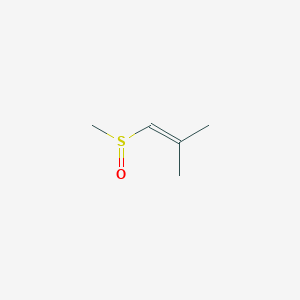
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
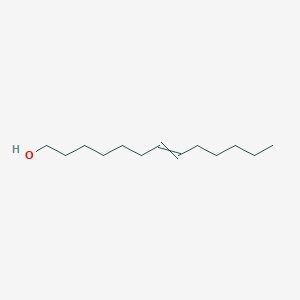
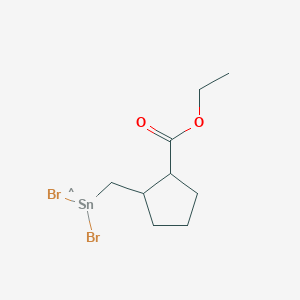
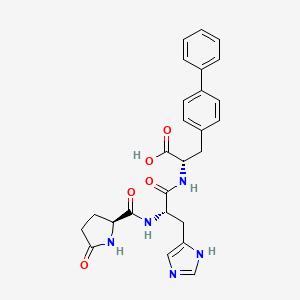
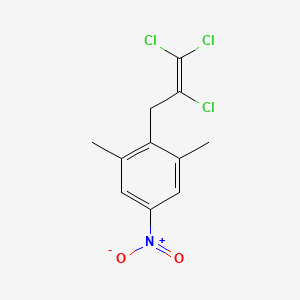
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
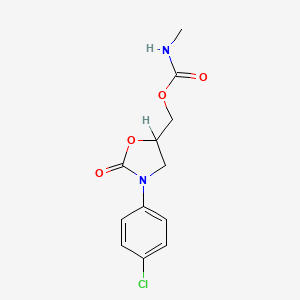
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
